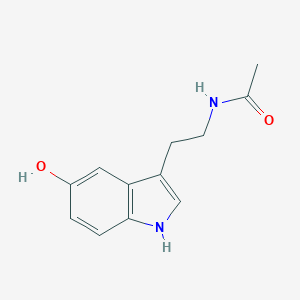

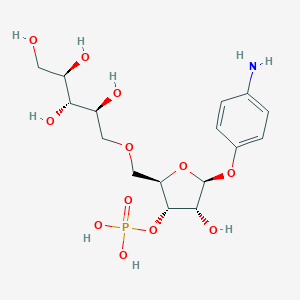

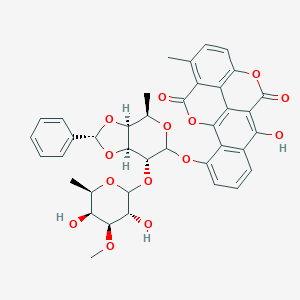

![molecular formula C6H7ClN2O2 B022480 (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid CAS No. 17561-26-1](/img/structure/B22480.png)

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

描述

“(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” is a compound that features an imidazolone ring . It is a product of histidine metabolism, which may involve oxidation or transamination .

Synthesis Analysis

The synthesis of propionic acid derivatives like “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” can be achieved through various metabolic pathways. These pathways can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The fermentative production of propionic acid has been studied extensively, with a focus on improving fermentation performance in terms of concentration, yield, and productivity .Molecular Structure Analysis

The molecular structure of propionic acid derivatives can be analyzed using various techniques. The structure of propionic acid, for example, has been studied and it is known to be a colorless compound that is sensitive to light in air .Chemical Reactions Analysis

Propionic acid can undergo various chemical reactions. For example, it can react with aqueous calcium hydroxide to give calcium propionate . It can also be produced via the oxidation of 1-propanol with hydrogen peroxide .Physical And Chemical Properties Analysis

Propionic acid is a colorless, oily, water-soluble liquid . It has a density of 1.0±0.1 g/cm^3, a boiling point of 141.7±3.0 °C at 760 mmHg, and a vapour pressure of 4.2±0.3 mmHg at 25°C .科学研究应用

Chiroptical Properties

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid and its derivatives are used in the study of chiroptical properties. For instance, (-)-(S)-2-Chloro-3-(5-imidazolyl)propanol was synthesized from the acid chloride and the methyl ester of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. The optical rotatory dispersion and circular dichroism spectra of these compounds have been investigated, contributing to the understanding of chiroptical properties in chemical compounds (Beyerman et al., 2010).

Chelating Ligand in Complex Formation

The compound has been utilized as a precursor for the formation of complexes with significant spectroscopic properties. Specifically, 3,3-bis(2-imidazolyl) propionic acid (bip-OH) is employed as a new chelating bis(imidazole) ligand. Complexes such as Re(bip-O)(CO)3 and [Ru(bpy)2(bip-OH)]2+ have been synthesized and characterized. These complexes have unique spectroscopic properties and offer potential in the coupling to biomolecules, opening doors for advancements in bioconjugation chemistry (Hamzavi et al., 2004).

安全和危害

Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The future directions for the study and application of propionic acid and its derivatives are promising. There is ongoing research into the fermentative production of propionic acid, with a focus on improving the economic feasibility and sustainability of bio-propionic acid . Additionally, new indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids have been synthesized as new multifunctional neuroprotectors .

属性

IUPAC Name |

(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLQYMHAXPPICX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

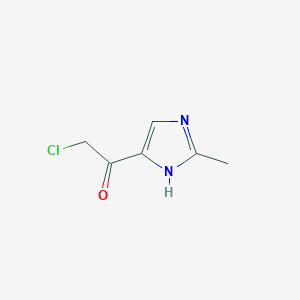

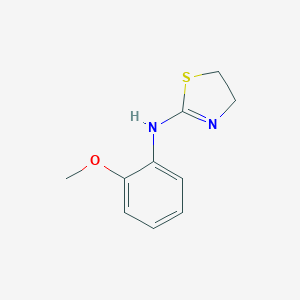

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)